COX-1 Selectivity Ratio Separates Flurbiprofen Sodium from Non‑Selective NSAIDs Ibuprofen and Naproxen
In a whole‑blood ex‑vivo assay of 16 healthy volunteers, flurbiprofen exhibited a COX‑1/COX‑2 IC50 ratio of 1.80, classifying it as COX‑1‑selective. In contrast, ibuprofen showed a ratio of 1.36, placing it in the non‑selective category . The higher COX‑1 selectivity of flurbiprofen indicates stronger inhibition of thromboxane‑dependent platelet aggregation and gastric prostaglandin synthesis at therapeutic concentrations, a profile that must be accounted for when selecting an NSAID for patients where platelet inhibition is either desired or contraindicated.
| Evidence Dimension | COX‑1/COX‑2 inhibitory potency ratio (human whole blood) |
|---|---|
| Target Compound Data | Flurbiprofen COX‑1/COX‑2 ratio = 1.80 |
| Comparator Or Baseline | Ibuprofen COX‑1/COX‑2 ratio = 1.36 (non‑selective) |
| Quantified Difference | Δ ratio = 0.44 (flurbiprofen 32% more COX‑1‑selective) |
| Conditions | Human whole blood ex vivo; thromboxane B2 (COX‑1) and PGE2 (COX‑2) readouts; n = 16 healthy volunteers |
Why This Matters
Procurement decisions for NSAID libraries in cardiovascular or gastroenterology research require COX selectivity data to avoid confounding by off‑target COX inhibition; flurbiprofen sodium offers a defined COX‑1‑preferential tool compound distinct from non‑selective agents.
- [1] Cryer B, Feldman M. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. Am J Med. 1998;104(5):413-421. doi:10.1016/S0002-9343(98)00091-6 View Source
